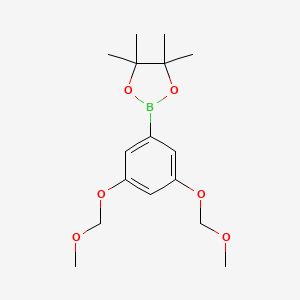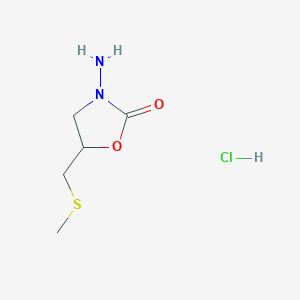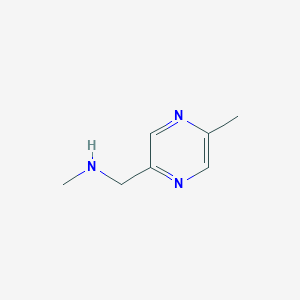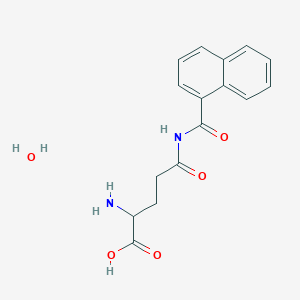
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound with the molecular formula C9H18N2O3. It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. The compound is characterized by the presence of a piperazine ring, a hydroxy group, and a tert-butyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester involves the Steglich esterification. This reaction employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to esterify the carboxylic acid with tert-butyl alcohol. The reaction is typically carried out under mild conditions, making it suitable for substrates sensitive to harsh conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester involves its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-piperazine-3-carboxylic acid: Similar structure with a tert-butyl ester group.
tert-Butyl 4-(4-piperidyl)piperazine-1-carboxylate: Contains a piperazine ring with a tert-butyl ester group.
tert-Butyl 2-hydroxypiperazine-1-carboxylate: Another derivative with similar functional groups
Uniqueness
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a hydroxy group and a tert-butyl ester group on the piperazine ring. This unique structure imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Propriétés
Numéro CAS |
914224-76-3 |
|---|---|
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl 2-hydroxypiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h7,10,12H,4-6H2,1-3H3 |
Clé InChI |
WUKZUNJGKSNVOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


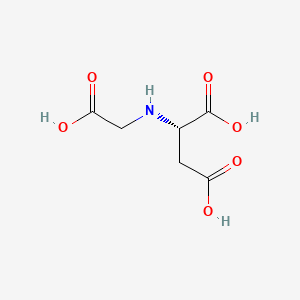
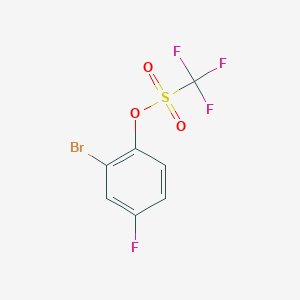
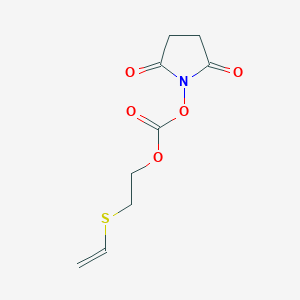
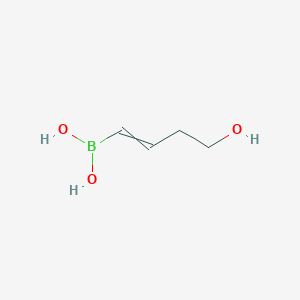
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)

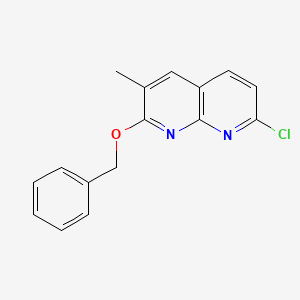
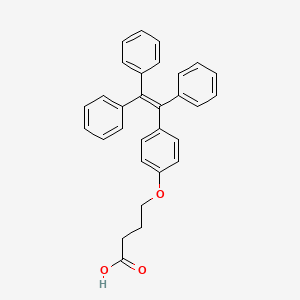
![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
